7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is an organic compound with the molecular formula C12H18ClN3OSi. It is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures (-10°C to -20°C) to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is quenched with acetic acid, and the product is extracted using ethyl acetate. The organic layer is then washed with saturated brine, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of substituted imidazo[4,5-b]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 5-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyridine
Uniqueness
7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C12H18ClN3OSi |
---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-[(7-chloroimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-8-15-11-10(13)4-5-14-12(11)16/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
PVYHMPFPUGRPHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.